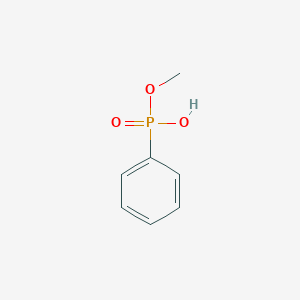
Methoxy(phenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(phenyl)phosphinic acid, commonly known as MPPA, is a chemical compound with the molecular formula C7H9O3P. It belongs to the class of organophosphorus compounds and is widely used in scientific research. MPPA has several potential applications in the fields of medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of MPPA is not fully understood. It is believed that MPPA acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and tumor growth. MPPA has also been shown to interact with cell membranes and modulate ion channels.
Effets Biochimiques Et Physiologiques
MPPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. MPPA has also been shown to reduce pain and inflammation in animal models. Additionally, MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. MPPA is also relatively non-toxic and has a low risk of causing harm to researchers. However, MPPA has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied. Additionally, MPPA has a low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on MPPA. One direction is to further investigate its anti-inflammatory and analgesic properties. Another direction is to study its potential use as an anti-cancer agent. Additionally, MPPA could be further investigated for its potential use as a chiral ligand in asymmetric synthesis. Further studies could also be conducted to investigate the mechanism of action of MPPA and its interactions with cell membranes and ion channels.
Conclusion
Methoxy(phenyl)phosphinic acid is a promising compound with several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties, anti-cancer potential, and use as a chiral ligand in asymmetric synthesis. MPPA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in medicine, agriculture, and industry.
Applications De Recherche Scientifique
MPPA has several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties. MPPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been investigated for its potential use as an anti-cancer agent. MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MPPA has been studied for its potential use as a chiral ligand in asymmetric synthesis.
Propriétés
Numéro CAS |
10088-45-6 |
|---|---|
Nom du produit |
Methoxy(phenyl)phosphinic acid |
Formule moléculaire |
C7H9O3P |
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
methoxy(phenyl)phosphinic acid |
InChI |
InChI=1S/C7H9O3P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
Clé InChI |
ZWBALHRZGYPNNG-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC=C1)O |
SMILES canonique |
COP(=O)(C1=CC=CC=C1)O |
Autres numéros CAS |
10088-45-6 |
Synonymes |
methyl phenylphosphonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



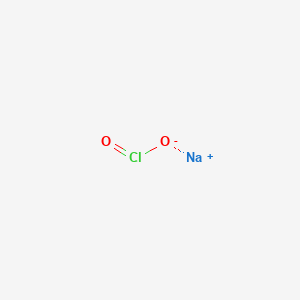
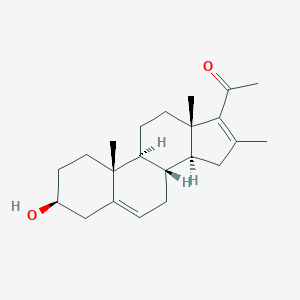
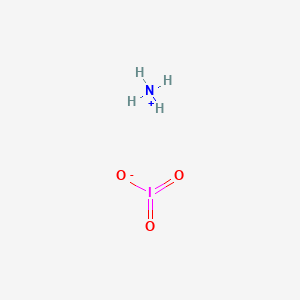
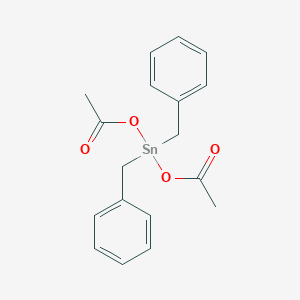




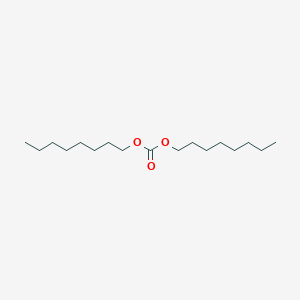
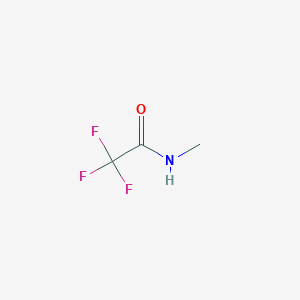
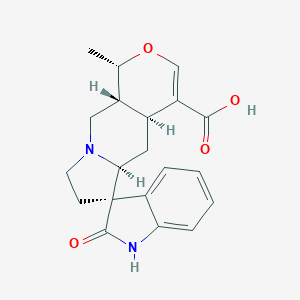

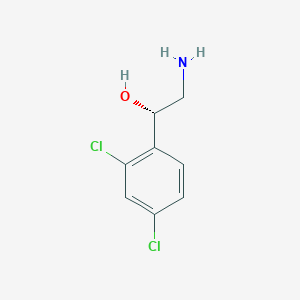
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)